molecular formula C7H2Cl3F3O2S B6313544 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% CAS No. 1301739-58-1

3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99%

Cat. No. B6313544
CAS RN: 1301739-58-1
M. Wt: 313.5 g/mol
InChI Key: FPSPUGZZHNYEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% (abbreviated as DCTFC) is a highly versatile sulfonyl chloride compound used in a variety of organic synthesis applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is an important organic intermediate for the synthesis of a variety of compounds and has been used in the synthesis of numerous drugs, including antifungal and antiviral agents. DCTFC is also used as a reagent in the synthesis of other compounds, such as amino acids, peptides, and polymers.

Scientific Research Applications

3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in the synthesis of numerous drugs, such as antifungal and antiviral agents. Additionally, 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% has been used in the synthesis of other compounds, such as amino acids, peptides, and polymers.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% is based on its ability to form covalent bonds with other molecules. It is capable of forming a sulfonyl chloride bond with a variety of molecules, including those containing nitrogen and oxygen atoms. This bond is extremely stable and can be used to link two molecules together. The formation of this bond is the basis of the synthesis of numerous drugs and other compounds.
Biochemical and Physiological Effects
3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% has been studied for its biochemical and physiological effects. It has been found to be non-toxic and non-carcinogenic. Additionally, it has been shown to have no mutagenic potential, and no adverse effects on fertility or reproduction. Furthermore, 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% has been found to have no adverse effects on the environment.

Advantages and Limitations for Lab Experiments

The use of 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% in laboratory experiments offers several advantages. It is highly versatile and can be used in a variety of synthesis applications. Additionally, it is highly stable, non-toxic, and non-carcinogenic. Furthermore, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% in laboratory experiments. It is relatively reactive and can react with other compounds, which can lead to the formation of unwanted byproducts. Additionally, it can be difficult to purify and can be sensitive to moisture.

Future Directions

The use of 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% in scientific research is likely to continue to grow as its versatility and stability make it an attractive reagent for a variety of applications. Additionally, further research could be conducted to improve the synthesis method and to investigate the potential of 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% in other areas, such as drug delivery systems and biocatalysis. Additionally, further research could be conducted to investigate the potential of 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% as a substrate for enzymatic reactions and as a catalyst for reactions involving the synthesis of organic compounds. Additionally, further research could be conducted to investigate the potential of 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% as a reagent for the synthesis of peptides, proteins, and other biopolymers-based compounds. Finally, further research could be conducted to investigate the potential of 3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% as a reagent for the synthesis of polymers and other materials.

Synthesis Methods

3,4-Dichloro-5-(trifluoromethyl)benzenesulfonyl chloride, 99% is synthesized by a reaction of trifluoromethanesulfonyl chloride and chloro-3,4-dichlorobenzene in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution of the base and the desired product is isolated by filtration. The product is then purified by recrystallization from a suitable solvent.

properties

IUPAC Name

3,4-dichloro-5-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3O2S/c8-5-2-3(16(10,14)15)1-4(6(5)9)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSPUGZZHNYEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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